Structural Differentiation via Amide Substituent: 2,2-Dimethylpropanamide vs. 2,2-Diphenylacetamide in Patent-Disclosed Analogs
The target compound carries a tert-butyl (2,2-dimethylpropanamide) acyl group. The primary patent disclosing 3-cyanothiophene acetamides as glucagon receptor antagonists [1] explicitly synthesizes the core intermediate 2-Amino-3-cyano-4,5-dimethylthiophene (Example 1, Step 1) but provides the fully elaborated example with a 2,2-diphenylacetamide substituent (Example 2). This indicates that the target compound's specific 2,2-dimethylpropanamide group is a distinct chemical entity, and its biological activity cannot be inferred from the 2,2-diphenyl analog without direct testing.
| Evidence Dimension | Amide substituent chemical structure |
|---|---|
| Target Compound Data | 2,2-dimethylpropanamide (pivalamide) at R-group position |
| Comparator Or Baseline | N-(3-Cyano-4,5-dimethyl-thiophen-2-yl)-2,2-diphenyl-acetamide (Patent Example 2) |
| Quantified Difference | Structural difference: tert-butyl vs. diphenylmethyl; quantitative bioactivity data for target compound not disclosed in this patent. |
| Conditions | Synthetic route comparison within US20040209943A1 |
Why This Matters
Procurement of the specific CAS 541538-97-0 ensures acquisition of the exact 2,2-dimethylpropanamide derivative, which is chemically distinct from the patent-characterized 2,2-diphenylacetamide analog and may exhibit different target binding kinetics.
- [1] Erickson, S. D., Gillespie, P., & Guertin, K. R. (2004). Novel substituted 3-cyanothiophene acetamides as glucagon receptor antagonists. US Patent Application US20040209943A1. See Example 1, Step 1 and Example 2. View Source
